Boc-cys(trt)-osu

Overview

Description

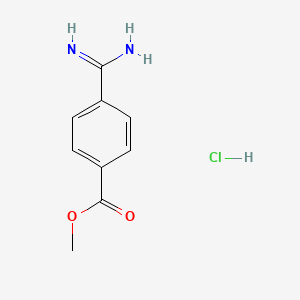

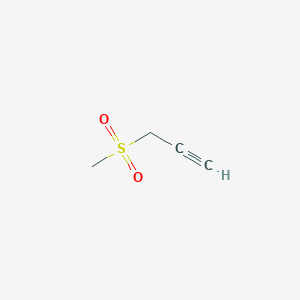

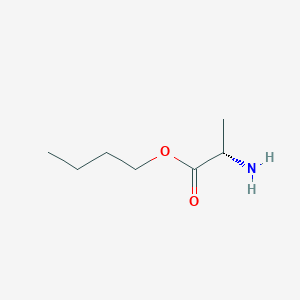

“Boc-cys(trt)-osu” is a compound with the linear formula (C6H5)3CSCH2CH [NHCO2C (CH3)3]CO2H . It is a white to slight yellow to beige powder .

Synthesis Analysis

The synthesis of “this compound” involves increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine . A paper discusses the use of tert-butyloxycarbonyl-protected amino acid ionic liquids in dipeptide synthesis .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula (C6H5)3CSCH2CH [NHCO2C (CH3)3]CO2H . Its molecular weight is 463.59 .Chemical Reactions Analysis

The chemical reactions involving “this compound” are facilitated by the use of protecting groups for the cysteine thiol group . The Mmt group displays orthogonality to multiple Cys protecting groups, including t Bu, 84 Dpm, 75 oNv, 142 S t Bu, 84 and Acm .Physical And Chemical Properties Analysis

“this compound” is a white to slight yellow to beige powder . It has an optical rotation α 25/D (c=1 in ethanol) of +23.5 - +28.5 ° . It is clearly soluble in 1 mmole in 2 ml DMF .Scientific Research Applications

1. Precursor for Synthesis of Protected N-Methyl Cysteines

Boc-cys(trt)-osu, along with its derivatives, is used as a precursor for the synthesis of protected N-Methyl Cysteines (NMe-Cys). These derivatives are significant for obtaining a range of S-protected NMe-Cys, which were previously difficult to access. This process involves N-methylation of Alloc-Cys(Trt)-OH and Boc-Cys(Trt)-OH to yield N-methylated derivatives, which can then be further derivatized to obtain various S-protected derivatives (Marcucci et al., 2008).

2. Building Blocks for Chemoselective Peptide Ligation

Boc-protected isocysteine building blocks, including Boc/Trt-protected isocysteine, facilitate the chemoselective ligation of unprotected peptide fragments in water. This method offers a concise three-step procedure starting from thiomalic acid, providing convenient access to isocysteinyl peptides. It emphasizes the pH-dependency of the isocysteine-mediated ligation compared to cysteine-mediated native chemical ligation (Dose & Seitz, 2004).

3. Fluorophore Development for FMDV Detection

This compound derivatives are used in developing fluorophores like Boc-AL(Boc)Q(Trt)-AMC, for detecting 3C Protease produced by Foot and Mouth Disease Virus (FMDV). This application is vital for potential rapid screening of FMDV infected livestock, although the stability of deprotected Boc-AL(Boc)Q(Trt)-AMC is a limitation (Malik et al., 2020).

4. Solid-Phase Synthesis in Therapeutic and Imaging Agents

In the context of octreotide, an analogue of the hormone somatostatin, Boc-Cys(Trt) derivatives are part of a solid-phase synthetic protocol. This synthesis is vital for therapeutic and imaging applications for somatostatin-positive tumors. The Boc group's role in protecting Trp during the synthesis is critical for maintaining the peptide's integrity (Edwards et al., 1994).

Mechanism of Action

Target of Action

N-tert-Butoxycarbonyl-S-trityl-L-cysteine, also known as Boc-Cys(Trt)-OH, is primarily used in peptide synthesis . Its primary targets are the amino acid sequences in peptides and proteins where cysteine residues are needed . The role of this compound is to protect the cysteine residues during the synthesis process .

Mode of Action

Boc-Cys(Trt)-OH interacts with its targets by being incorporated into the growing peptide chain during the synthesis process . The tert-butoxycarbonyl (Boc) group protects the amino group of the cysteine residue, while the trityl (Trt) group protects the thiol group of the cysteine residue . These protecting groups prevent unwanted side reactions during the synthesis process, ensuring that the cysteine residue is correctly incorporated into the peptide .

Biochemical Pathways

The use of Boc-Cys(Trt)-OH in peptide synthesis affects the biochemical pathways involved in protein synthesis and folding . By protecting the cysteine residues, this compound facilitates the synthesis of complex disulfide-rich peptides, which are often involved in important biological functions .

Pharmacokinetics

For example, its solubility can affect its incorporation into the peptide chain, and its stability can influence the success of the deprotection steps .

Result of Action

The result of Boc-Cys(Trt)-OH’s action is the successful incorporation of cysteine residues into peptides and proteins . This allows for the synthesis of complex peptides that can then undergo proper folding, including the formation of disulfide bonds, to achieve their correct three-dimensional structure .

Action Environment

The action of Boc-Cys(Trt)-OH can be influenced by various environmental factors. For example, the pH of the solution can affect the protection and deprotection reactions . Additionally, the temperature can influence the rate of these reactions . Therefore, careful control of the reaction conditions is crucial for the successful use of Boc-Cys(Trt)-OH in peptide synthesis .

Safety and Hazards

Future Directions

The future directions of “Boc-cys(trt)-osu” involve the development of increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine . This will facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

Biochemical Analysis

Biochemical Properties

Boc-cys(trt)-osu plays a crucial role in biochemical reactions, particularly in the protection of cysteine residues during peptide synthesis. The compound interacts with various enzymes and proteins involved in peptide bond formation. For instance, it is commonly used in solid-phase peptide synthesis, where it protects the thiol group of cysteine from oxidation and other side reactions. The interaction between this compound and the enzymes involved in peptide synthesis ensures the accurate assembly of peptide chains .

Cellular Effects

This compound influences various cellular processes by protecting cysteine residues in peptides and proteins. This protection is vital for maintaining the structural integrity and function of these biomolecules. In cellular environments, this compound can affect cell signaling pathways, gene expression, and cellular metabolism by ensuring that cysteine residues remain intact during peptide synthesis. This compound’s role in protecting cysteine is essential for the proper functioning of proteins involved in critical cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with cysteine residues in peptides and proteins. The compound forms a stable bond with the thiol group of cysteine, preventing it from participating in unwanted reactions. This protection is achieved through the formation of a trityl group, which shields the thiol group from oxidation and other chemical modifications. This compound’s ability to inhibit or activate enzymes depends on its interaction with specific cysteine residues, thereby influencing the overall activity of these enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound maintains its protective function for cysteine residues, ensuring the stability of synthesized peptides and proteins. Degradation of the compound can lead to a loss of protection and potential alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively protects cysteine residues without causing adverse effects. At high doses, this compound can exhibit toxic effects, leading to cellular damage and disruption of normal cellular processes. Studies have shown that there is a threshold dosage beyond which the compound’s protective benefits are outweighed by its toxic effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the assembly of peptide chains. Its role in protecting cysteine residues ensures the proper functioning of these metabolic pathways, preventing unwanted side reactions and ensuring the accurate synthesis of peptides and proteins. This compound’s influence on metabolic flux and metabolite levels is critical for maintaining the efficiency of peptide synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure that the compound reaches its target sites, where it can effectively protect cysteine residues. The localization and accumulation of this compound within cells are influenced by its binding affinity to transporters and proteins involved in peptide synthesis .

Subcellular Localization

This compound’s subcellular localization is primarily determined by its targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles where it can exert its protective function. For instance, this compound may be localized to the endoplasmic reticulum or Golgi apparatus, where peptide synthesis occurs. Its activity and function are closely linked to its subcellular localization, ensuring the protection of cysteine residues during peptide assembly .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O6S/c1-30(2,3)38-29(37)32-25(28(36)39-33-26(34)19-20-27(33)35)21-40-31(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25H,19-21H2,1-3H3,(H,32,37)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXAKJALBJDZTP-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)ON4C(=O)CCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)ON4C(=O)CCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401118115 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401118115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75179-29-2 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75179-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401118115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1283160.png)